Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Description
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 342613-63-2) is a halogenated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ (MW: 255.07). It features a bromine substituent at position 3 and a methyl ester group at position 7 of the imidazo[1,2-a]pyridine scaffold . This compound is typically stored under inert atmosphere at room temperature and is commercially available with purities up to 95–97% .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFBWRUZMAHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672227 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-63-2 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Tandem Cyclization/Bromination Method
This method is the most direct and widely reported synthesis for 3-bromoimidazo[1,2-a]pyridines, including the methyl 7-carboxylate derivative.
- Reactants: α-Bromoketones (bearing the appropriate substituent for the carboxylate group) and 2-aminopyridine.
- Solvent: Ethyl acetate.
- Reagent: tert-Butyl hydroperoxide (TBHP), which promotes both cyclization and bromination.
- Conditions: Heating at approximately 90 °C for about 3 hours.
- Mechanism: The 2-aminopyridine attacks the α-bromoketone to form an intermediate that cyclizes intramolecularly to the imidazo[1,2-a]pyridine core. The released hydrogen bromide is oxidized by TBHP to bromine, which then brominates the 3-position of the ring in situ.
- Advantages: Metal-free, no base required, one-pot, and moderate to good yields.
Reaction Scheme Summary:
| Step | Description | Conditions |
|---|---|---|
| 1 | α-Bromoketone + 2-aminopyridine | Ethyl acetate, 90 °C, 3 h |
| 2 | Cyclization to imidazopyridine | Promoted by TBHP |
| 3 | Bromination at 3-position | In situ generated bromine |
This method has been demonstrated to produce this compound efficiently and is scalable for research purposes.
Synthesis via Reaction of 2-Amino-5-bromopyridine and Chloroacetaldehyde
An alternative approach involves the synthesis of bromo-substituted imidazopyridines by condensation of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions:
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Base: Sodium bicarbonate, sodium carbonate, or sodium hydroxide.
- Solvent: Ethanol, methanol, or water.
- Conditions: Stirring at 25–55 °C for 2–24 hours.
- Workup: Concentration, ethyl acetate extraction, drying, and recrystallization from ethyl acetate/hexane.
- Yield: Moderate to good (approximately 68–72%).
- Product: 6-bromoimidazo[1,2-a]pyridine (closely related positional isomer).
While this method is more commonly used for 6-bromo derivatives, it illustrates the mild and operationally simple conditions applicable to imidazopyridine synthesis and can be adapted for 7-carboxylate derivatives by modifying substituents.
Data Tables: Preparation Parameters and Yields
| Method | Reactants | Solvent | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| One-pot cyclization/bromination | α-Bromoketone + 2-aminopyridine | Ethyl acetate | TBHP | 90 | 3 | Moderate to good (varies) | Metal-free, base-free |
| Condensation with monochloroacetaldehyde | 2-Amino-5-bromopyridine + chloroacetaldehyde | Ethanol/methanol | NaHCO3, Na2CO3, or NaOH | 25–55 | 2–24 | 68–72 | Mild, easy handling, recrystallization needed |
Research Findings and Mechanistic Insights
- The tandem cyclization/bromination method leverages the oxidative capacity of TBHP to convert released hydrogen bromide into bromine, facilitating regioselective bromination at the 3-position without external bromine addition.
- Control experiments confirm that bromination is integral to the cyclization process, enhancing the reaction efficiency and selectivity.
- The absence of metal catalysts and bases reduces side reactions and simplifies purification.
- The methyl ester at the 7-position can be introduced via appropriate α-bromoketone precursors or by functional group transformations post-cyclization.
- The compound's structure and purity are confirmed by melting point (156–157 °C), NMR, and mass spectrometry data consistent with literature.
Summary Table of Key Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Melting Point | 156–157 °C |
| Purity | ≥95% (commercial standard) |
| CAS Number | 342613-63-2 |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CC2=NC=C(N2C=C1)Br |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used for the bromination step.
Solvents: Ethyl acetate is frequently used as the solvent for these reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate serves primarily as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways. The bromine atom in its structure enhances its reactivity, making it suitable for further chemical transformations that are essential in drug development .
2. Anticancer Research
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer activity. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The compound's structural features allow for interactions with cellular targets involved in cancer progression .
3. Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Applications
4. Cell Culture and Gene Therapy
The compound is also used in cell culture applications and gene therapy solutions. Its ability to modulate cellular processes makes it a candidate for enhancing transfection efficiency and improving gene delivery systems .
Analytical Applications
5. Analytical Chemistry
this compound can be employed as a reference standard in analytical methods such as chromatography and mass spectrometry. Its distinct spectral properties facilitate the identification and quantification of related compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action for Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound facilitates its binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Key Properties :
- Hazards : Classified with GHS warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Primarily used as a synthetic intermediate in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization .
Structural Analogues: Positional Isomerism and Substituent Variations
The imidazo[1,2-a]pyridine core allows for diverse substitutions, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound (C9H7BrN2O2) features a brominated imidazo-pyridine core, which is known for its ability to interact with various biological targets. The presence of the methyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Research indicates that derivatives of imidazo[1,2-A]pyridine, including this compound, exhibit various mechanisms of action:
- Inhibition of Mycobacterium tuberculosis : Compounds in this class have shown potent anti-tubercular activity by inhibiting the QcrB protein in M. tuberculosis, which is essential for its electron transport chain. This inhibition leads to a reduction in ATP synthesis, crucial for bacterial survival .
- Anticancer Activity : Some studies have highlighted the potential of imidazo[1,2-A]pyridine derivatives to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated selective toxicity against breast cancer cell lines while sparing normal cells, indicating a promising therapeutic window .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.05 - 5.0 | Potent inhibition |
| Trichomonas vaginalis | Varies | Significant activity noted |
The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both susceptible and resistant strains of M. tuberculosis as well as other pathogens, highlighting its broad-spectrum antimicrobial potential .
Anticancer Activity
In vitro studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | High selectivity over normal cells |
| MCF-7 (Breast Cancer) | 0.87 | Favorable therapeutic window |
The selectivity index indicates that the compound preferentially targets cancer cells while minimizing effects on healthy cells, making it a candidate for further development in cancer therapeutics .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : Noted to be slightly high at 82.7 mL/h/kg.
- Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg.
These parameters suggest that the compound may be suitable for further development as a therapeutic agent due to its manageable toxicity profile and adequate bioavailability .
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound analogs:
- Anti-TB Activity Study : A set of analogs was tested against multidrug-resistant strains of M. tuberculosis, showing MIC values ranging from 0.05 to 1.5 μM. The most active compounds were identified as potential leads for new anti-TB therapies .
- Cancer Cell Proliferation Inhibition : In a study involving breast cancer models, the compound demonstrated significant inhibition of cell growth with an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in targeting tumor cells while sparing normal tissues .
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate, and how can reaction conditions be optimized?
- Synthetic Routes :
- One-pot multi-step reactions : A study demonstrated a one-pot approach for synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives, achieving 61% yield using diethyl esters and KBr pellet IR characterization. Reaction conditions included reflux in ethanol and isolation via column chromatography .
- Amine anion reactions : Reactions with lithium ethylamide in ethylamine/ether produced the parent compound (35% yield) but also led to complex mixtures, highlighting the need for careful optimization of base strength and solvent .
- Optimization Strategies :
- Adjust solvent polarity (e.g., ether vs. DMSO) to control reaction pathways.
- Use stronger bases (e.g., LDA) for selective bromine-lithium exchange to minimize side products .
Q. How is this compound characterized post-synthesis?
- Key Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-d) identify hydrogen/carbon environments and confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) to confirm purity .
- Melting Point Analysis : Determines physical consistency (e.g., 223–225°C for related derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can researchers address unexpected byproducts or low yields during synthesis?
- Case Study : Reactions with amine anions produced 35% target compound alongside 2.5% 6-bromo-7-ethylaminoimidazo[1,2-a]pyridine due to competing Br abstraction.
- Mitigation Strategies :
- Use inert atmospheres to suppress radical pathways.
- Monitor reaction progress via TLC or in-situ spectroscopy to isolate intermediates early .
- Data Analysis : Compare H NMR shifts of byproducts (e.g., ethylamino substituents at δ 6.8–7.2 ppm) to refine reaction conditions .
Q. What methodologies are employed for X-ray crystallographic analysis of imidazo[1,2-a]pyridine derivatives?
- Crystallography Workflow :
- Data Collection : Use Bruker SMART CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Structure Solution : SHELXS/SHELXD for phase determination and SHELXL for refinement (R-factor < 0.05) .
- Visualization : ORTEP-III for thermal ellipsoid diagrams to analyze bond lengths/angles (e.g., C–C = 1.40–1.45 Å) .
Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?
- Approaches :
- DFT Calculations : Predict regioselectivity in bromination or coupling reactions (e.g., C3 vs. C7 substitution) .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger .
Q. What are the challenges in achieving regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Mechanistic Insights :
- Bromine at C3 directs electrophilic substitution to C5/C8 positions due to electron-withdrawing effects .
- Steric hindrance from carboxylate groups (e.g., at C7) limits reactivity at adjacent sites .
- Experimental Design :
- Use directing groups (e.g., nitro or cyano) to control cross-coupling sites .
- Optimize Pd-catalyzed conditions (e.g., Suzuki-Miyaura) for C–C bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
